N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 4-butylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like bromine or chlorine under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an antitumor agent, given the known activities of thiazole derivatives.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to the inhibition of their biological functions .
Comparison with Similar Compounds
Similar compounds to N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide include other thiazole derivatives such as:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide: Studied for its potential anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-2-3-7-16-10-12-18(13-11-16)19-15-25-21(22-19)23-20(24)14-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZZZZYVUTIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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